Potency and Selectivity vs. (R)-PFI-2 in SETD7 Inhibition
Setin-1 was developed as the most potent SETD7 inhibitor in its 'biased-privileged' series, with functional activity confirmed through reduction of H3K4me1 methylation levels in cells. In contrast, (R)-PFI-2, a widely used and highly optimized SETD7 chemical probe, exhibits an IC50 of 2 nM and is documented to have >1000-fold selectivity over other methyltransferases and non-epigenetic targets [2]. A direct head-to-head comparison of these two compounds has not been published. Consequently, any procurement decision based on superior potency or selectivity must rely on cross-study comparable data, noting that (R)-PFI-2 has a more extensively characterized selectivity profile in the public domain.
(R)-PFI-2: IC50 2 nM, >1000-fold selectivity
| Evidence Dimension | SETD7 Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | Qualified as 'most potent inhibitor of Set7' in its development series [1] |
| Comparator Or Baseline | (R)-PFI-2: IC50 = 2 nM (SETD7) [2] |
| Quantified Difference | Data not available for direct comparison |
| Conditions | Setin-1: In vitro KMTase assay (exact IC50 not reported); (R)-PFI-2: In vitro enzyme assay |
Why This Matters
This highlights the critical need to verify Setin-1's exact IC50 and selectivity panel data with the vendor, as it may differ significantly from a well-characterized alternative like (R)-PFI-2.
- [1] Kashyap S, et al. Using 'biased-privileged' scaffolds to identify lysine methyltransferase inhibitors. Bioorganic & Medicinal Chemistry. 2014;22(7):2262-2273. PMID: 24594137. View Source
- [2] Barsyte-Lovejoy D, et al. (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells. Proceedings of the National Academy of Sciences. 2014;111(35):12853-12858. PMID: 25136132. View Source
